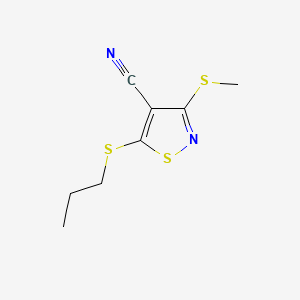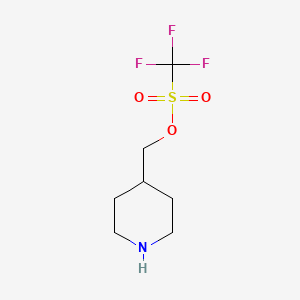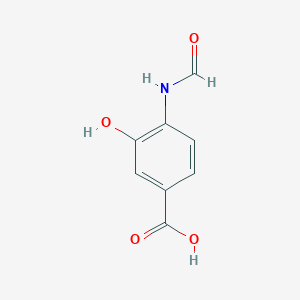
4-Formamido-3-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Formylamino)-3-hydroxybenzoic acid is an organic compound characterized by the presence of a formylamino group (-NHCHO) and a hydroxy group (-OH) attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Formylamino)-3-hydroxybenzoic acid typically involves the formylation of 3-hydroxybenzoic acid. One common method is the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions and results in the formylation of the amino group .
Industrial Production Methods
Industrial production of 4-(Formylamino)-3-hydroxybenzoic acid may involve large-scale formylation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Formylamino)-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The formylamino group can be reduced to an amino group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(Formylamino)-3-oxobenzoic acid.
Reduction: Formation of 4-(Amino)-3-hydroxybenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-(Formylamino)-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Formylamino)-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The hydroxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Amino)-3-hydroxybenzoic acid: Similar structure but lacks the formyl group.
4-(Formylamino)-benzoic acid: Similar structure but lacks the hydroxy group.
3-Hydroxybenzoic acid: Lacks both the formylamino and formyl groups.
Uniqueness
4-(Formylamino)-3-hydroxybenzoic acid is unique due to the presence of both the formylamino and hydroxy groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H7NO4 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
4-formamido-3-hydroxybenzoic acid |
InChI |
InChI=1S/C8H7NO4/c10-4-9-6-2-1-5(8(12)13)3-7(6)11/h1-4,11H,(H,9,10)(H,12,13) |
Clé InChI |
SXPILDKUHXARLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


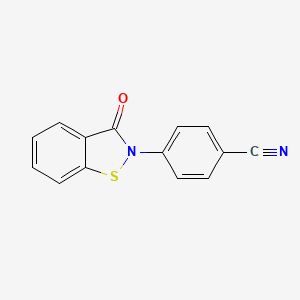
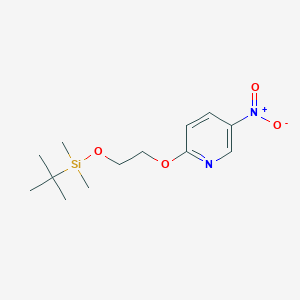
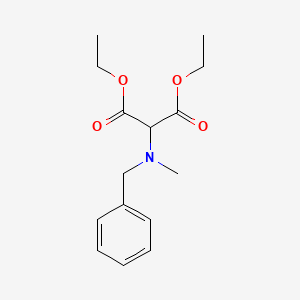
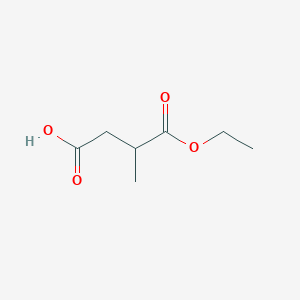
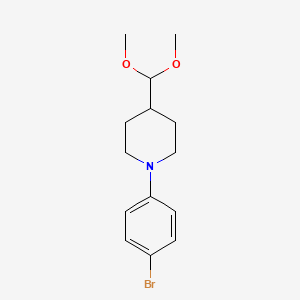
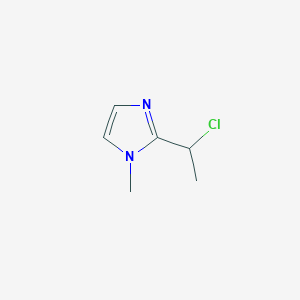

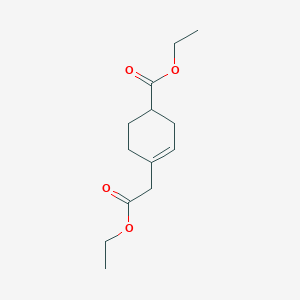
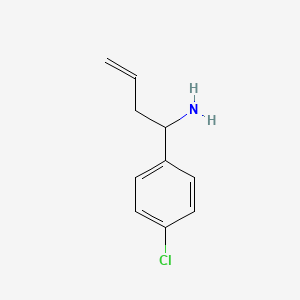
![Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13973690.png)
